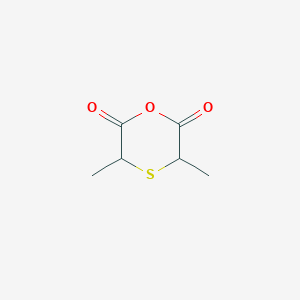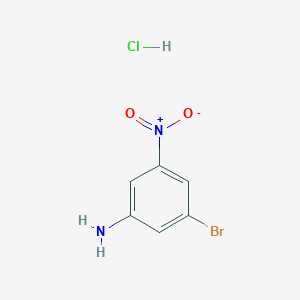
N-(3-aminobutyl)benzenesulfonamide hydrochloride
Descripción general
Descripción
N-(3-aminobutyl)benzenesulfonamide hydrochloride is a chemical compound with the CAS Number: 1803597-24-1 . It has a molecular weight of 264.78 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for N-(3-aminobutyl)benzenesulfonamide hydrochloride is1S/C10H16N2O2S.ClH/c1-9(11)7-8-12-15(13,14)10-5-3-2-4-6-10;/h2-6,9,12H,7-8,11H2,1H3;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
N-(3-aminobutyl)benzenesulfonamide hydrochloride is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., were not available in the search results.Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Crystal and Molecular Structures of N-Substituted Benzenesulfonamides N-(3-aminobutyl)benzenesulfonamide hydrochloride and similar compounds have been the subject of structural analysis. Kovalchukova et al. (2013) studied the crystal and molecular structures of related benzenesulfonamide compounds, emphasizing their structural determinations through X-ray diffraction. This research offers valuable insights into the molecular configurations of these compounds, which are crucial for understanding their reactivity and interaction with other molecules in various applications (Kovalchukova et al., 2013).
Chemical Synthesis
Recognition of Amino Groups in N-Alkylation The chemical synthesis and modification of N-(3-aminobutyl)benzenesulfonamide hydrochloride and its derivatives are significant for various scientific applications. Lu et al. (2015) presented a general strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides, showcasing the potential for recognizing different types of amino groups in complex molecules. This research is crucial for the development of new compounds and materials with specific functionalities and properties (Lu et al., 2015).
Inhibition Studies
Carbonic Anhydrase Inhibition Benzenesulfonamide derivatives, including N-(3-aminobutyl)benzenesulfonamide hydrochloride, have been explored for their potential as carbonic anhydrase inhibitors (CAIs). Studies by Di Fiore et al. (2011) and others have delved into the inhibition mechanisms of these compounds, providing a foundation for their potential therapeutic applications, particularly in targeting specific isoforms of carbonic anhydrase associated with diseases such as glaucoma and cancer (Di Fiore et al., 2011).
Drug Development
Progesterone Receptor Antagonists The benzenesulfonanilide skeleton, a core structure in N-(3-aminobutyl)benzenesulfonamide hydrochloride derivatives, functions as a novel scaffold for nonsteroidal progesterone receptor (PR) antagonists. Research by Yamada et al. (2016) highlights the development of these compounds as candidates for treating various diseases, including uterine leiomyoma and breast cancer, showcasing the pharmaceutical potential of these compounds (Yamada et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of N-(3-aminobutyl)benzenesulfonamide hydrochloride are currently unknown
Mode of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of bacteria .
Biochemical Pathways
Sulfonamides are generally known to interfere with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Propiedades
IUPAC Name |
N-(3-aminobutyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-9(11)7-8-12-15(13,14)10-5-3-2-4-6-10;/h2-6,9,12H,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRMILGLYLKTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803597-24-1 | |
| Record name | Benzenesulfonamide, N-(3-aminobutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803597-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)

![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381529.png)



![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1381536.png)
![tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1381537.png)
